Methyl 7-oxospiro[3.4]octane-6-carboxylate
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Overview
Description
Methyl 7-oxospiro[3.4]octane-6-carboxylate is a spirocyclic compound with the molecular formula C10H14O3. This compound is characterized by a unique spiro structure, where two rings are connected through a single carbon atom. The spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxospiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable cyclohexanone derivative with a carboxylate ester under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxospiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, such as spiro alcohols, spiro ketones, and spiro carboxylic acids .
Scientific Research Applications
Methyl 7-oxospiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 7-oxospiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-oxospiro[3.3]heptane-2-carboxylate
- 7-oxospiro[3.4]octane-5-carboxylic acid
- Spiroindole and Spirooxindole derivatives
Uniqueness
Methyl 7-oxospiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 7-oxospiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-9(12)7-5-10(3-2-4-10)6-8(7)11/h7H,2-6H2,1H3 |
InChI Key |
CTLRYYHEWQPWBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCC2)CC1=O |
Origin of Product |
United States |
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